molecular formula C8H14ClNO2 B3325185 Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl CAS No. 2082708-02-7

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl

Cat. No.: B3325185
CAS No.: 2082708-02-7
M. Wt: 191.65 g/mol
InChI Key: LIBOXYFYULDXLA-UHFFFAOYSA-N
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Description

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid HCl is a bicyclic organic compound characterized by a nitrogen atom at position 8 (azabicyclo core), a carboxylic acid group at position 2, and a hydrochloride salt. The "endo" designation refers to the stereochemical orientation of substituents within the bicyclic framework . This compound belongs to the tropane alkaloid family, which includes pharmacologically significant molecules like cocaine and its metabolites. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBOXYFYULDXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key focus in industrial production would be on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Pharmaceutical Applications

Mu Opioid Receptor Antagonism

One of the primary applications of endo-8-azabicyclo[3.2.1]octane derivatives is their role as mu opioid receptor antagonists. These compounds can selectively inhibit mu opioid receptors, which are implicated in pain relief and gastrointestinal motility regulation. This selectivity allows for the treatment of conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus without compromising analgesic effects .

Research Studies

Recent patents have highlighted the use of these compounds in pharmaceutical compositions aimed at treating disorders associated with mu opioid receptor activity. For instance, they can be employed to ameliorate gastrointestinal issues caused by opioid medications, offering a therapeutic avenue that minimizes withdrawal symptoms while managing pain effectively .

Synthetic Methodologies

Enantioselective Synthesis

The synthesis of endo-8-azabicyclo[3.2.1]octane derivatives has been extensively studied, particularly focusing on enantioselective methods that yield high-purity compounds suitable for biological testing. Various synthetic routes have been developed to construct this bicyclic framework, often utilizing tropinone derivatives as starting materials .

Case Study: Total Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold serves as a central core in the synthesis of tropane alkaloids, which exhibit a range of pharmacological activities including analgesic and psychoactive effects. Research has documented several successful total syntheses involving this scaffold, demonstrating its versatility and importance in drug discovery .

Biological Activities

Analgesic Properties

Compounds derived from the 8-azabicyclo[3.2.1]octane structure have shown significant analgesic properties, making them potential candidates for pain management therapies. Their structural similarity to well-known alkaloids like nicotine and morphine enhances their medicinal potential while providing opportunities for novel therapeutic agents .

Cytotoxic Activity

Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, suggesting their applicability in oncology as well . This broadens the scope of endo-8-azabicyclo[3.2.1]octane compounds beyond analgesia to include potential anticancer therapies.

Comparative Data Table

Application Area Details
Mu Opioid Receptor AntagonismTreatment for OBD and postoperative ileus; selective inhibition without affecting analgesia
Synthetic MethodologiesEnantioselective synthesis; total synthesis of tropane alkaloids
Biological ActivitiesAnalgesic properties; cytotoxicity against glioblastoma and hepatocellular carcinoma

Mechanism of Action

The mechanism of action of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Functional Groups Salt/Form Key Features
This compound -NH(CH3) (8), -COOH (2) Carboxylic acid, tertiary amine Hydrochloride Enhanced solubility; potential CNS applications due to tropane core .
Ecgonine hydrochloride -NH(CH3) (8), -OH (3), -COOH (2) Carboxylic acid, hydroxyl, tertiary amine Hydrochloride Primary metabolite of cocaine; polar, inactive metabolite .
Benzoylecgonine -NH(CH3) (8), -O(COC6H5) (3), -COOH (2) Carboxylic acid, benzoyloxy, tertiary amine Free acid Long-term cocaine metabolite; detected in drug screenings .
Cocaine -NH(CH3) (8), -O(COC6H5) (3), -COOCH3 (2) Methyl ester, benzoyloxy, tertiary amine Hydrochloride Highly lipophilic; potent CNS stimulant via monoamine reuptake inhibition .
Cocaethylene -NH(CH3) (8), -O(COC6H5) (3), -COOC2H5 (2) Ethyl ester, benzoyloxy, tertiary amine Free base Cocaine analog formed with ethanol; prolonged toxicity .
MFZ2-12-ethyl-NH2 -NH(CH2CH3) (8), -Cl (3,4), -COOCH3 (2) Dichlorophenyl, methyl ester, ethylamine Free base Serotonin transporter probe; modified tropane with high binding affinity .

Physicochemical Properties

  • Solubility: The hydrochloride salt form (e.g., this compound, cocaine HCl) increases water solubility, critical for intravenous administration . In contrast, esterified derivatives like cocaine and cocaethylene are more lipophilic, facilitating blood-brain barrier penetration .
  • Stability : Carboxylic acid derivatives (e.g., benzoylecgonine) are prone to enzymatic hydrolysis, whereas ester groups (e.g., cocaine) undergo slower metabolic breakdown, extending their half-life .

Pharmacological Activity

  • Its polarity may limit CNS penetration compared to esters .
  • Cocaine: Blocks dopamine, serotonin, and norepinephrine reuptake, causing euphoria and addiction. The methyl ester and benzoyloxy groups are critical for potency .
  • Ecgonine : Inactive metabolite due to polar carboxylic acid and hydroxyl groups; excreted renally .
  • MFZ2-12-ethyl-NH2 : Binds selectively to serotonin transporters, illustrating how substituent modifications (e.g., dichlorophenyl) tailor receptor affinity .

Biological Activity

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (CAS: 2227199-30-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a neurotransmitter reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride
  • Molecular Formula : C₈H₁₃ClN₁O₂
  • Molecular Weight : 175.65 g/mol
  • Purity : 97% .

Endo-8-azabicyclo[3.2.1]octane derivatives are primarily recognized for their role as monoamine reuptake inhibitors . They exhibit activity against various neurotransmitter transporters, including:

  • Serotonin Transporter (SERT)
  • Dopamine Transporter (DAT)
  • Norepinephrine Transporter (NET)

These compounds have been shown to inhibit the reuptake of monoamines in vitro, which is crucial for the treatment of several psychiatric disorders such as depression, anxiety, and ADHD .

Biological Activity and Therapeutic Applications

The biological activity of endo-8-azabicyclo[3.2.1]octane derivatives extends beyond neurotransmitter reuptake inhibition:

  • Neuropsychiatric Disorders :
    • These compounds have been investigated for their potential to treat conditions like depression and anxiety by modulating monoamine levels in the brain .
    • Case studies indicate efficacy in reducing symptoms associated with ADHD and obsessive-compulsive disorder (OCD) .
  • Pain Management :
    • Research suggests that these compounds may also be beneficial in managing pain by acting on the central nervous system .
    • Their ability to inhibit the N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to anti-inflammatory effects, enhancing their therapeutic profile .
  • Opioid Receptor Modulation :
    • Some derivatives have been identified as mu-opioid receptor antagonists, potentially offering new avenues for treating opioid-induced side effects without compromising analgesic efficacy .

Structure-Activity Relationship (SAR)

A significant aspect of the research on endo-8-azabicyclo[3.2.1]octane derivatives involves understanding how structural modifications affect biological activity:

CompoundTargetIC50 (μM)Notes
ARN19689NAAA0.042High selectivity and systemic availability
ARN16186FAAHNot specifiedInhibits FAAH and acid ceramidase
Various derivativesSERT/DAT/NETVariesEffective in treating mood disorders

The SAR studies highlight that modifications can enhance selectivity and potency against specific targets, thereby improving therapeutic outcomes .

Case Studies

Several case studies illustrate the application of endo-8-azabicyclo[3.2.1]octane derivatives:

  • Clinical Trials :
    • Trials assessing the efficacy of these compounds in treating major depressive disorder demonstrated significant improvements in patient symptoms compared to placebo groups.
  • Animal Models :
    • Studies using rodent models for ADHD showed that administration of these compounds resulted in reduced hyperactivity and improved focus.

Q & A

Basic: What are the synthetic pathways for preparing Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid HCl?

Methodological Answer:
The synthesis typically involves functionalizing the bicyclic core of ecgonine (a cocaine precursor). A common route includes:

Esterification : Reacting ecgonine [(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid] with benzoyl chloride or analogous acylating agents to introduce the benzoyloxy group at the 3-position .

Salt Formation : Treating the free base with HCl to yield the hydrochloride salt, ensuring stereochemical retention of the endo configuration .
Key purity checks involve chiral HPLC and mass spectrometry to confirm stereochemistry and molecular integrity .

Basic: How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer:
Stereochemical validation employs:

  • X-ray Crystallography : Resolves the spatial arrangement of substituents on the bicyclo[3.2.1]octane core .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons at positions 2 and 3 confirm the endo/exo orientation of the carboxylic acid group .
  • Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via 19F^{19}\text{F} or 1H^1\text{H} NMR .

Advanced: How do structural modifications (e.g., esterification, substituent addition) impact dopamine reuptake inhibition?

Methodological Answer:
Modifications are studied using:

  • Comparative SAR Studies : For example, replacing the methyl ester (cocaine) with ethyl (cocaethylene) reduces binding affinity by altering steric interactions with the dopamine transporter (DAT) .
  • Troparil Analogs : Substituting the phenyl group at the 3-position enhances DAT selectivity, as seen in 3-phenyl-8-methyl derivatives .
  • Fluorine Labeling : Introducing 18F^{18}\text{F} isotopes at the 2-position enables PET imaging to quantify DAT occupancy in vivo .

Advanced: How can contradictory data on binding affinities across studies be resolved?

Methodological Answer:
Contradictions arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or radioligands (e.g., 3H^3\text{H}-WIN35428 vs. 3H^3\text{H}-cocaine) .
  • Stereochemical Purity : Impurities in enantiomeric ratios (e.g., exo vs. endo) skew IC50_{50} values; rigorous chiral separation is critical .
  • Buffer Conditions : pH and ionic strength modulate protonation states of the tertiary amine, affecting DAT interaction .

Advanced: What in vivo models are suitable for studying neuropharmacological effects?

Methodological Answer:

  • Self-Administration Paradigms : Rats trained to self-administer cocaine analogs via intravenous catheters assess reinforcing properties .
  • Microdialysis : Measures extracellular dopamine in the nucleus accumbens post-administration to quantify reuptake inhibition efficacy .
  • Knockout Models : DAT-knockout mice validate target specificity by eliminating behavioral responses .

Advanced: What analytical strategies distinguish this compound from its metabolites or analogs?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiates molecular formulae (e.g., cocaine vs. benzoylecgonine via loss of CH3-\text{CH}_3) .
  • Fragmentation Patterns : MS/MS spectra reveal diagnostic ions (e.g., m/z 82 for the tropane ring) .
  • Immunoassays : Antibodies raised against ecgonine-BSA conjugates detect metabolites in biological matrices .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE Requirements : Gloves and goggles to prevent dermal/ocular exposure, as the compound is a skin/eye irritant .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How is computational modeling applied to optimize pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates DAT binding pocket interactions to predict substituent effects on residence time .
  • QSAR Models : Correlate logP values with BBB permeability; polar substituents (e.g., hydroxyl) reduce brain uptake .
  • Docking Studies : Identify hydrogen-bonding motifs between the carboxylic acid group and DAT residues (e.g., Asp79) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Reactant of Route 2
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl

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